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Compound of Interest

Compound Name:
S-Methyl-S-(4-chlorophenyl)

sulfoximine

Cat. No.: B2881791 Get Quote

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine: Structure,

Synthesis, and Application

Introduction: The Emergence of the Sulfoximine
Moiety
In the landscape of modern medicinal and agrochemistry, the search for functional groups that

can favorably modulate the physicochemical and pharmacokinetic properties of lead

compounds is relentless. Among the sulfur(VI) functional groups, the sulfoximine moiety has

emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2][3]

As mono-aza analogues of the ubiquitous sulfone group, sulfoximines offer a unique

combination of high chemical stability, a chiral sulfur center, and a distinct three-dimensional

vector for molecular exploration provided by the S=N bond.[4][5]

This guide provides a detailed technical overview of a representative member of this class, S-
Methyl-S-(4-chlorophenyl) sulfoximine. We will explore its core chemical properties,

structural attributes, modern synthetic methodologies, and the broader context of its

application, providing researchers and drug development professionals with a comprehensive

understanding of this valuable chemical entity.
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Molecular Structure and Physicochemical
Properties
The structure of S-Methyl-S-(4-chlorophenyl) sulfoximine is characterized by a tetrahedral,

hexavalent sulfur atom at its core. This sulfur center is chiral, bonded to four distinct

substituents: a methyl group, a 4-chlorophenyl group, an oxygen atom (via a double bond), and

an imido group (via a double bond). The presence of the NH group allows it to act as both a

hydrogen bond donor and acceptor, a critical feature for interaction with biological targets.[2][6]

The electron-withdrawing 4-chlorophenyl ring influences the electronic properties of the

sulfoximine core, impacting its acidity and reactivity.
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Caption: Molecular Structure of S-Methyl-S-(4-chlorophenyl) sulfoximine.

The key physicochemical properties of this compound are summarized below, providing

essential data for experimental design and computational modeling.
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Property Value Source

Molecular Formula C₇H₈ClNOS PubChem[7]

Molecular Weight 189.66 g/mol PubChem[7]

IUPAC Name
(4-chlorophenyl)-imino-methyl-

oxo-λ⁶-sulfane
PubChem[7]

CAS Number 22132-99-6 PubChem[7]

XLogP3 2.3 PubChem[7]

H-Bond Donor Count 1 PubChem[7]

H-Bond Acceptor Count 2 PubChem[7]

Synthesis and Mechanistic Considerations
The historical challenge in accessing sulfoximines has been a significant barrier to their

widespread adoption. However, recent advancements have led to efficient and scalable

synthetic routes. A leading contemporary strategy for preparing NH-sulfoximines is the direct,

one-pot conversion from readily available sulfides.[8] This approach avoids the isolation of

intermediates and often proceeds under mild conditions with high functional group tolerance.

The synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine can be efficiently achieved from 4-

chlorothioanisole via a chemoselective one-pot imination and oxidation sequence.[8] This

transformation is typically mediated by a hypervalent iodine(III) reagent, such as

(diacetoxyiodo)benzene (PhI(OAc)₂), which facilitates both the N-transfer from an ammonia

source and the subsequent oxidation.
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Caption: One-Pot Synthesis Workflow for NH-Sulfoximines from Sulfides.

Experimental Protocol: One-Pot Synthesis
The following protocol is a representative methodology based on modern hypervalent iodine-

mediated reactions.[5][8]

Reaction Setup: To a solution of 4-chlorothioanisole (1.0 equiv.) in methanol (0.2 M), add

ammonium carbamate (2.5 equiv.).

Reagent Addition: Add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.2 equiv.) portion-wise to the

stirred suspension at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress

can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting sulfide is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with

saturated aqueous sodium bicarbonate solution followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The

crude product is then purified by flash column chromatography on silica gel to yield the pure

S-Methyl-S-(4-chlorophenyl) sulfoximine.

Causality: The use of PhI(OAc)₂ is critical as it serves as a potent but mild oxidant capable of

forming a reactive iodonitrene intermediate from the ammonia source.[5] Methanol is an

effective solvent as it facilitates the reaction, which proceeds rapidly at room temperature.[5]

This one-pot method is highly chemoselective, achieving both N-transfer and O-transfer in a

single operation.[8]

Spectroscopic and Analytical Characterization
Unambiguous characterization of the final product is essential. S-Methyl-S-(4-chlorophenyl)
sulfoximine exhibits distinct spectroscopic signatures that confirm its structure. The data

presented below are typical values based on analyses of structurally related aryl methyl

sulfoximines.[9]

Technique Expected Signature

¹H NMR

δ 7.8-8.1 (m, 4H, Ar-H), δ 3.1-3.3 (s, 3H, S-

CH₃), δ 2.7-3.0 (br s, 1H, N-H). Chemical shifts

are referenced to TMS (0 ppm).[9]

¹³C NMR
δ 140-145 (Ar C-S), δ 129-135 (Ar C-H, C-Cl), δ

45-47 (S-CH₃).[9]

FT-IR (cm⁻¹)
~3250 (N-H stretch), ~1220 (S=O stretch),

~1100 (S=N stretch).[9]

HRMS (ESI-QTOF)
m/z: [M+H]⁺ calculated for C₇H₉ClNOS⁺:

190.0093; found: 190.0095.

Self-Validation: The protocol's integrity is validated by the characterization data. A successful

synthesis will yield a compound whose ¹H and ¹³C NMR spectra match the expected aromatic
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and aliphatic shifts, whose IR spectrum shows the characteristic S=O and N-H stretches, and

whose high-resolution mass matches the calculated value for the molecular formula.[9]

The Role of Aryl Sulfoximines in Drug Development
The true significance of S-Methyl-S-(4-chlorophenyl) sulfoximine lies not as a standalone

therapeutic but as a prototypical scaffold for drug discovery. The sulfoximine group is

increasingly utilized as a bioisosteric replacement for sulfones and sulfonamides, offering

distinct advantages.[2][10]

Improved Physicochemical Properties: Replacing a sulfone with an NH-sulfoximine

introduces a hydrogen bond donor and can increase aqueous solubility and reduce

lipophilicity, which are often critical for improving the ADME (Absorption, Distribution,

Metabolism, and Excretion) profile of a drug candidate.[2]

Enhanced Potency and Selectivity: The unique stereoelectronic and vectoral properties of

the sulfoximine group can lead to novel interactions within a target's binding site, potentially

enhancing potency and modulating selectivity in ways that are not possible with a planar

sulfone.[1]

Clinical Relevance: The value of this moiety is underscored by its incorporation into several

clinical candidates, including inhibitors for challenging targets like kinases. For instance, the

pan-CDK inhibitor Roniciclib and the ATR inhibitor Ceralasertib (AZD6738) feature a core

sulfoximine structure, demonstrating its acceptance and utility in advanced drug discovery

programs.[3][10][11]

Conclusion
S-Methyl-S-(4-chlorophenyl) sulfoximine serves as an exemplary model for a functional

group that has transitioned from a synthetic curiosity to a powerful tool in the medicinal

chemist's arsenal. Its well-defined structure, accessible synthesis, and the advantageous

properties it imparts upon larger molecules ensure that sulfoximines will continue to feature

prominently in the development of next-generation therapeutics. This guide provides the

foundational knowledge required for scientists to confidently synthesize, characterize, and

strategically deploy this versatile chemical scaffold in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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